Phenylalanylprolylarginine

Description

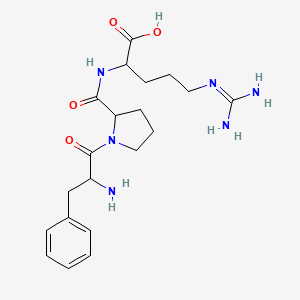

Structure

3D Structure

Properties

IUPAC Name |

2-[[1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUPOKHATNSWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Enzyme Inhibition by Phenylalanylprolylarginine

Characterization of Inhibitory Modalities

The mode by which Phenylalanylprolylarginine and its derivatives inhibit enzymes can be broadly categorized as either irreversible or reversible, with the specific modality being a direct consequence of the inhibitor's chemical structure.

Irreversible Enzyme Inactivation via Covalent Bonding

A prominent derivative, D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), is a well-characterized irreversible inhibitor. cymitquimica.com This irreversibility stems from the chloromethylketone functional group, which is highly reactive. cymitquimica.com The mechanism involves the formation of a stable covalent bond between the inhibitor and the enzyme's active site. cymitquimica.com

In the case of thrombin, PPACK is a potent, selective, and irreversible inhibitor with a reported inhibition constant (Kᵢ) of 0.24 nM. apexbt.comcaymanchem.com The process begins with the peptide portion of PPACK guiding the inhibitor to the enzyme's active site. Following this initial binding, the chloromethylketone group forms a covalent link with the catalytic histidine residue (His57) of the protease. apexbt.com This alkylation of the active site permanently blocks access to the substrate and disrupts the catalytic machinery, leading to the inactivation of the enzyme. cymitquimica.comapexbt.com This potent inhibitory action makes PPACK a valuable tool in biochemical research to study enzyme kinetics and processes like blood coagulation. cymitquimica.comcaymanchem.com

Reversible Enzyme Inhibition Characteristics

While the chloromethylketone derivative acts irreversibly, the core peptide structure of this compound can function as a reversible inhibitor when it lacks a reactive covalent-bonding group. nih.gov Reversible inhibition is characterized by non-covalent interactions, such as hydrogen bonds and ionic interactions, between the enzyme and the inhibitor. sigmaaldrich.comnumberanalytics.com This non-permanent binding means that the enzyme's activity can be restored upon removal of the inhibitor. sigmaaldrich.comnumberanalytics.com

Research into the development of new anticoagulant therapies has focused on reversible direct thrombin inhibitors (DTIs) derived from the Phe-Pro-Arg sequence. nih.gov For instance, a synthetic tetrapeptide, D-Phe-Pro-D-Arg-D-Thr-CONH₂, was designed to function as a competitive reversible inhibitor of human α-thrombin. nih.gov This demonstrates that the peptide backbone itself is capable of binding to the enzyme's active site and competing with the natural substrate, but without the chloromethylketone, it does not form a permanent covalent bond. nih.gov

| Inhibitor Derivative | Target Enzyme | Inhibition Type | Inhibition Constant (Kᵢ) |

| D-Phe-Pro-Arg-chloromethylketone (PPACK) | Human α-Thrombin | Irreversible | 0.24 nM |

| D-Phe-Pro-D-Arg-D-Thr-CONH₂ | Human α-Thrombin | Reversible, Competitive | 0.92 µM |

This table presents a comparison of the inhibitory characteristics of an irreversible versus a reversible inhibitor based on the this compound structure. Data sourced from APExBIO apexbt.com, Cayman Chemical caymanchem.com, and a study on rational drug design nih.gov.

Non-Competitive Inhibition Phenomena

Non-competitive inhibition is a form of reversible inhibition where the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.orgnih.govsavemyexams.com This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site. nih.gov Consequently, non-competitive inhibition reduces the maximum reaction rate (Vmax) but does not alter the substrate concentration at which half Vmax is reached (Km). nih.gov

Based on extensive research, the primary mechanism for this compound-based inhibitors involves direct interaction with the enzyme's active site. nih.govresearchgate.net The peptide mimics the structure of the enzyme's natural substrate, leading to either competitive reversible inhibition or active-site-directed irreversible inhibition. cymitquimica.comnih.gov There is no significant evidence in the reviewed literature to suggest that this compound or its common derivatives, like PPACK, function through a non-competitive mechanism by binding to an allosteric site.

Specificity and Selectivity in Protease Binding

The specificity and selectivity of this compound-based inhibitors are largely dictated by the tripeptide sequence itself. The amino acids—phenylalanine, proline, and arginine—are precisely arranged to fit into the substrate-binding pockets of target proteases, particularly trypsin-like serine proteases which preferentially cleave peptide bonds following a basic amino acid like arginine. cymitquimica.comcore.ac.uk

The inhibitor D-Phe-Pro-Arg-chloromethylketone (PPACK) is recognized for its high selectivity for thrombin. apexbt.commedchemexpress.com It exhibits a sub-nanomolar affinity for thrombin, while its affinity for other similar proteases, such as Factor Xa, is several orders of magnitude lower. nih.govnih.gov X-ray crystallography studies of the PPACK-thrombin complex reveal the structural basis for this high affinity. The D-Phenylalanine and Proline residues fit into a hydrophobic cleft and the S2 subsite of thrombin, respectively. researchgate.net The D-configuration of the phenylalanine is particularly beneficial as it allows the inhibitor's amino-terminus to form additional hydrogen bonds within the active site. researchgate.net The arginine residue anchors the inhibitor in the primary specificity pocket (S1) of the enzyme, which is designed to accommodate basic side chains. core.ac.uk

This inherent specificity allows derivatives of this compound to be used as selective tools to target and quantify specific proteases within a complex mixture.

Active Site Engagement and Catalytic Mechanism Disruption

The inhibitory action of this compound derivatives is consummated through direct engagement with the enzyme's active site, leading to the disruption of its catalytic function. X-ray crystallography has provided detailed models of how these inhibitors bind. researchgate.netnih.gov

In the case of PPACK inhibiting thrombin, the inhibitor binds in a substrate-like manner, occupying the active-site cleft. nih.govresearchgate.net The arginine side chain of the inhibitor extends into the S1 specificity pocket, mimicking the natural substrate. researchgate.net This precise fit positions the reactive chloromethylketone group in close proximity to the enzyme's catalytic triad (B1167595), which in serine proteases typically consists of serine, histidine, and aspartate residues.

The disruption occurs when the chloromethylketone group forms a covalent adduct with key residues of the catalytic site, namely His57 and Ser195 in thrombin. apexbt.comnih.gov This chemical modification fundamentally alters the active site's geometry and electronic configuration, rendering the catalytic triad non-functional. nih.gov It prevents the serine residue from performing its nucleophilic attack on a substrate's peptide bond, thereby halting the catalytic cycle permanently. nih.gov By binding with high affinity and then covalently modifying the catalytic machinery, PPACK effectively and irreversibly "kills" the enzyme. caymanchem.com

Target Enzymes and Associated Biological Pathways

Serine Proteases

Phenylalanylprolylarginine and its derivatives are recognized for their targeted inhibition of specific serine proteases. The primary and most studied target of this compound is thrombin, a key enzyme in numerous physiological and pathological processes. apexbt.comnih.gov The specificity of the this compound sequence for thrombin's active site makes it a valuable tool for dissecting thrombin's multifaceted roles. apexbt.com

Thrombin (EC 3.4.21.5)

Thrombin is a central enzyme that functions not only as the final protease in the coagulation cascade but also as a potent signaling molecule that modulates cellular responses through a family of G-protein coupled receptors known as protease-activated receptors (PARs). nih.govmlo-online.com By inhibiting thrombin, this compound effectively blocks both its coagulant and cell-signaling functions. nih.gov

Thrombin plays a pivotal role in hemostasis by converting soluble fibrinogen into insoluble fibrin (B1330869) strands, which form the structural basis of a blood clot. mlo-online.com It also amplifies its own generation through a positive feedback loop by activating coagulation factors V, VIII, and XI. mlo-online.com Synthetic thrombin inhibitors based on the this compound sequence, such as D-phenylalanyl-L-prolyl-L-arginine nitrile, cause a concentration-dependent prolongation of coagulation times. nih.gov By binding to and irreversibly inhibiting thrombin's active site, PPACK prevents the cleavage of fibrinogen and the activation of upstream clotting factors, thereby serving as a powerful anticoagulant that disrupts the coagulation cascade. apexbt.comnih.gov

The vascular endothelium forms a critical barrier between the blood and surrounding tissues. Inflammatory mediators, including thrombin, can disrupt this barrier, leading to increased vascular permeability and edema. nih.govmdpi.com Thrombin induces these changes by signaling through PARs on endothelial cells, which leads to cytoskeletal rearrangements and the disruption of cell-cell junctions. mdpi.comarxiv.org Research has shown that inhibiting thrombin with PPACK-nanoparticles can rapidly restore disrupted vascular endothelial barriers. nih.govahajournals.org This demonstrates that by blocking thrombin's enzymatic activity, this compound-based inhibitors prevent the PAR-mediated signaling that leads to increased endothelial permeability, thereby helping to maintain vascular integrity. nih.govahajournals.org

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the pathogenesis of atherosclerosis and restenosis following vascular injury. ahajournals.orgnih.gov Thrombin is a known mitogen that stimulates VSMC proliferation by activating PARs. ahajournals.orgahajournals.org This activation initiates signaling cascades that promote cell growth. ahajournals.org Studies have shown that PPACK inhibits DNA synthesis in human arterial VSMCs in vitro. ahajournals.org Furthermore, thrombin inhibition has been found to limit the response to vascular injury in animal models. nih.gov By blocking thrombin, this compound-based compounds prevent the mitogenic signaling that drives VSMC proliferation, suggesting a therapeutic potential in vascular diseases. ahajournals.orgahajournals.org

Thrombin is one of the most potent activators of platelets, playing a critical role in the formation of a hemostatic plug or a pathological thrombus. nih.govahajournals.org Thrombin-induced platelet activation is mediated primarily through the cleavage of PAR-1 and PAR-4 on the platelet surface. nih.gov The irreversible thrombin inhibitor PPACK effectively blocks platelet aggregation and secretion induced by thrombin. nih.gov It achieves this by preventing thrombin from cleaving and activating PARs, thus halting the initiation of the downstream signaling events required for platelet activation and aggregation. apexbt.com

Thrombin activates its primary receptors, PARs, through a unique proteolytic mechanism. nih.gov It cleaves the N-terminal exodomain of the receptor, which unmasks a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor to trigger transmembrane signaling. nih.govreactome.org This signaling involves coupling to G-proteins (Gq and G12/13), which in turn activates downstream pathways leading to cellular responses. reactome.org

PPACK's mechanism of action directly interferes with this initial activation step. By covalently binding to thrombin's active site, PPACK renders the enzyme incapable of cleaving the PARs. apexbt.comnih.gov Consequently, the entire signaling cascade is prevented. Studies using PPACK-modified thrombin have confirmed that it inhibits thrombin-induced activation of PAR-1 on endothelial cells and platelets. nih.govumich.edu This blockade prevents the mobilization of intracellular calcium and other signaling events that are crucial for thrombin's cellular effects. ahajournals.orgnih.gov

| Binding Site | Dissociation Constant (Kd) | Receptor Sites per Platelet (R) |

|---|---|---|

| High Affinity (Site 1) | 7 nM | 20 |

| Moderate Affinity (Site 2) | 3 nM | 1800 |

| Low Affinity (Site 3) | 510 nM | 84,000 |

Data in the table is derived from studies on the binding of PPACK-modified thrombin to human platelets, illustrating its interaction with thrombin receptor sites.

Cysteine Proteases

Current scientific literature does not provide significant evidence to suggest that this compound or its common derivatives act as inhibitors of cysteine proteases. While the compound is a well-established inhibitor of several serine proteases, its interaction with proteases featuring a cysteine nucleophile in their catalytic site has not been a focus of the available research. One database entry lists "phenylalanyl-prolyl-arginine" in the context of a patent that also mentions "Cysteine protease inhibitor," but does not establish a direct inhibitory relationship between the two. google.com

Calpain Family Proteases (EC 3.4.22.X)

The Calpain family comprises a group of calcium-dependent, non-lysosomal cysteine proteases that are ubiquitously expressed in mammals and numerous other organisms. googleapis.comwikipedia.org These enzymes perform limited and specific proteolysis on a wide array of substrate proteins, which modulates their function rather than leading to complete degradation. nih.govnih.gov This regulatory role makes calpains crucial players in numerous physiological and pathological processes. cpcscientific.comscbt.com

Current scientific literature has not established a direct functional relationship between the specific tripeptide this compound and the Calpain family of proteases. Calpain inhibitors are typically small molecules or peptides that interact with the enzyme's active site, but this compound is not documented as such. nih.govscbt.com However, understanding the fundamental roles of calpains is essential for contextualizing the landscape in which such peptides operate.

Calpains are integral to the regulation of cell motility, a process fundamental to physiological events like wound healing and immune response, as well as pathological conditions such as tumor metastasis. nih.gov The two most well-characterized isoforms, µ-calpain and m-calpain, facilitate cell migration by mediating the cleavage of proteins involved in cell adhesion, such as talin, paxillin, and integrins. scbt.com This action allows for the dynamic assembly and disassembly of focal adhesion complexes, which is necessary for cell movement. nih.gov Specifically, µ-calpain is often active at the leading edge of a migrating cell, while m-calpain functions at the trailing edge to promote detachment. scbt.com

Enhanced calpain activity is also associated with the progression of the cell cycle. scbt.com Calpains can influence the G1-phase of the cell cycle by modulating the levels and activity of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). cpcscientific.comscbt.com For instance, calpain can promote the cleavage of p27(Kip1), an inhibitor of CDK2, thereby accelerating cell cycle progression. scbt.com

The role of calpains in programmed cell death, or apoptosis, is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and stimuli. wikipedia.orgcpcscientific.com An increase in intracellular calcium levels, a common event in apoptosis, can lead to calpain activation. wikipedia.org Activated calpains can then cleave various substrates, including cytoskeletal proteins and membrane receptors, leading to the breakdown of cellular structure. googleapis.comwikipedia.org

Furthermore, calpains can directly interact with apoptotic pathways. They have been shown to cleave members of the Bcl-2 family of proteins; for example, the cleavage of the pro-apoptotic protein Bid can generate a more active truncated form that promotes apoptosis. cpcscientific.com Conversely, calpains can also cleave and inactivate certain caspases, the primary executioners of apoptosis, thereby promoting cell survival under specific conditions. nih.gov This dual functionality highlights the nuanced regulatory role of calpains in determining cell fate. cpcscientific.com

Calpains are significantly involved in the processes of cell proliferation and differentiation. tandfonline.comtandfonline.com Their role in cell cycle progression inherently links them to proliferation. tandfonline.com Studies using calpain inhibitors have demonstrated that blocking calpain activity can restrict cell cycle progression and reduce the growth rate of various cell types. cpcscientific.com The silencing of calpain 1 has been shown to reduce the expression of genes associated with cell proliferation. tandfonline.com

Calpain activity is also implicated in the differentiation of various cell types, including muscle cells and neural stem cells. acs.org For example, during muscle cell differentiation, the expression of m-calpain mRNA increases significantly, and the inhibition of calpain activity can prevent the formation of mature muscle fibers (myotubes). acs.org This suggests that calpain-mediated proteolysis is a necessary step for the normal progression of cellular differentiation. acs.org

Table 1: Selected Calpain Substrates and Their Functions

| Substrate Protein | Function | Consequence of Calpain Cleavage |

|---|---|---|

| Talin | Links integrins to the actin cytoskeleton | Focal adhesion disassembly, promoting cell migration |

| Paxillin | Scaffolding protein in focal adhesions | Turnover of adhesion complexes |

| Spectrin | Cytoskeletal protein | Alteration of cell structure, often observed in neurodegeneration |

| p27(Kip1) | Cyclin-dependent kinase inhibitor | Promotion of cell cycle progression |

| Bid | Pro-apoptotic Bcl-2 family member | Generation of a more potent pro-apoptotic fragment |

Prolyl Oligopeptidase (PREP; EC 3.4.21.26)

Prolyl Oligopeptidase (PREP), also known as prolyl endopeptidase, is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. tandfonline.comwikipedia.org This enzyme is highly expressed in the brain and other tissues and is involved in the maturation and degradation of various peptide hormones and neuropeptides that are less than 30 amino acids in length. tandfonline.comwikipedia.org

Given its structure, the tripeptide this compound (Phe-Pro-Arg) represents a potential substrate or competitive inhibitor for PREP. The presence of a proline residue makes it a target for PREP's catalytic activity. Substrate-like molecules can often act as competitive inhibitors by binding to the active site of the enzyme without being productively cleaved, thereby blocking the binding of endogenous substrates. Many potent PREP inhibitors are, in fact, low molecular weight, substrate-mimicking peptidic molecules. tandfonline.com Therefore, this compound could potentially modulate the biological pathways regulated by PREP.

Inhibition of PREP has been shown to have cytoprotective and anti-inflammatory effects. nih.gov The enzyme is also implicated in processes such as cellular proliferation and autophagy. tandfonline.com By potentially inhibiting PREP, this compound could influence these pathways. For instance, PREP has been linked to the aggregation of alpha-synuclein, a process central to neurodegenerative diseases like Parkinson's disease, and PREP inhibitors have been shown to reduce this aggregation. tandfonline.com Thus, modulation of PREP activity by proline-containing peptides is an area of significant therapeutic interest. nih.gov

Table 2: Potential Effects of PREP Inhibition by this compound

| Biological Process | Role of PREP | Potential Consequence of Inhibition by this compound |

|---|---|---|

| Neuropeptide Regulation | Degrades proline-containing neuropeptides (e.g., Substance P, Vasopressin) | Increased half-life and activity of neuropeptides |

| Inflammation | Participates in inflammatory responses | Anti-inflammatory effects |

| Oxidative Stress | Regulates oxidative stress | Cytoprotective effects |

| Protein Aggregation | Promotes aggregation of proteins like alpha-synuclein | Reduced protein aggregation, potential neuroprotection |

Applications in Cellular and Molecular Biology Research

Dissecting Cellular Signaling Events Mediated by Target Enzymes

The primary application of Phenylalanylprolylarginine derivatives in research is to inhibit target enzymes, thereby clarifying their function in cellular signaling. The high specificity of PPACK for thrombin makes it an invaluable reagent for isolating thrombin-dependent events from other cellular activities.

Investigation of Endothelial Barrier Function Regulation

The integrity of the endothelial barrier, a single layer of cells lining blood vessels, is crucial for vascular homeostasis. Its disruption leads to increased permeability, a hallmark of inflammation and various vascular diseases. Thrombin is a known potent mediator of endothelial permeability.

Research utilizing PPACK has been instrumental in confirming the direct role of thrombin's enzymatic activity in modulating endothelial barrier function. Studies have shown that thrombin can disrupt the endothelial barrier, leading to increased permeability, and this effect is abolished in the presence of PPACK. arvojournals.orgnih.gov For instance, nanoparticles loaded with PPACK have been demonstrated to restore disrupted vascular endothelial barriers in experimental models of atherosclerosis. arvojournals.org This highlights the therapeutic potential of targeted thrombin inhibition.

Furthermore, research has identified other factors that can induce endothelial permeability through thrombin-dependent pathways. For example, coagulation factor XIa has been shown to increase endothelial permeability by cleaving VE-cadherin, a key component of adherens junctions; this effect was completely blocked by PPACK, indicating that it is mediated through the proteolytic activity of factor XIa. researchgate.net These findings underscore the utility of PPACK in pinpointing the specific enzymatic activities that regulate the complex signaling network governing endothelial barrier integrity.

| Experimental Model | Treatment | Observed Effect on Endothelial Barrier | Effect of PPACK | Reference |

| Experimental Atherosclerosis | Hypercholesterolemia | Disrupted vascular endothelial barriers | Restored barrier function | arvojournals.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Coagulation Factor XIa | Increased permeability, VE-cadherin cleavage | Abolished the effect of FXIa | researchgate.net |

| Human Dermal Microvascular Endothelial Cells (HDMECs) | Histamine | Disrupted endothelial barrier | Not directly tested, but thrombin is a known mediator | nih.gov |

Elucidation of Fibroblast Contraction Mechanisms

Fibroblasts play a pivotal role in wound healing and tissue remodeling, in part through their ability to contract the extracellular matrix. Dysregulation of fibroblast contraction can lead to pathological conditions such as fibrosis and wound contracture. Thrombin has been identified as a potent stimulator of fibroblast contraction.

The use of PPACK has been crucial in demonstrating that the contractile effects of thrombin on fibroblasts are dependent on its proteolytic activity. Studies on various fibroblast types, including renal, gingival, and lung fibroblasts, have shown that thrombin promotes the contraction of collagen lattices. researchgate.netcapes.gov.brahajournals.org This effect is consistently inhibited by the application of PPACK, confirming that thrombin's enzymatic function is essential for this process. capes.gov.brahajournals.orgaai.org

The mechanism often involves the activation of Protease-Activated Receptors (PARs), particularly PAR-1. capes.gov.br Thrombin cleaves the extracellular domain of PAR-1, exposing a tethered ligand that initiates intracellular signaling cascades leading to increased cell contractility. By using PPACK to block thrombin's activity, researchers can definitively link this specific proteolytic event to the downstream cytoskeletal rearrangements and contractile forces exerted by fibroblasts.

| Fibroblast Type | Stimulus | Key Finding | Role of PPACK | Reference |

| Rat Renal Fibroblasts | Thrombin | Increased ability to contract collagen matrix | Inhibited the effects on cell number, suggesting mediation by serine protease activity | capes.gov.br |

| Human Gingival Fibroblasts | Thrombin | Stimulated collagen lattice contraction | Inhibited thrombin-stimulated contraction | researchgate.net |

| Normal Lung Fibroblasts | Thrombin | Differentiated fibroblasts to a myofibroblast phenotype with enhanced contractility | Inhibited collagen gel contraction | ahajournals.org |

| Human Saphenous Vein Smooth Muscle Cells | Thrombin | Caused contractions | Inhibited contractions | aai.org |

Analysis of Matrix Metalloproteinase (MMP) Expression Modulation

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading extracellular matrix components. Their expression and activity are tightly regulated and are implicated in both physiological and pathological tissue remodeling, including angiogenesis, wound healing, and tumor invasion. Thrombin has been shown to modulate the expression of several MMPs.

PPACK has been instrumental in demonstrating that thrombin's proteolytic activity is required for the upregulation of certain MMPs. In human endothelial cells, thrombin has been found to increase the expression of MMP-1 (interstitial collagenase) and MMP-3 (stromelysin-1). plos.org This effect was completely abolished when thrombin was chemically inactivated with PPACK, indicating a direct link between thrombin's enzymatic function and the signaling pathways leading to increased MMP expression. plos.org Similarly, in endometriotic stromal cells, thrombin was shown to activate MMP-2, an effect that was also inhibited by PPACK. ahajournals.orgaai.org These findings highlight a crucial role for thrombin in tissue remodeling processes that are dependent on MMP activity.

| Cell Type | Thrombin-Induced Effect | MMP Affected | Effect of PPACK | Reference |

| Human Endothelial Cells | Increased expression | MMP-1, MMP-3 | Totally abolished the effect of thrombin | plos.org |

| Endometriotic Stromal Cells | Activation | MMP-2 | Inhibited the activation | ahajournals.orgaai.org |

Characterization of Platelet Response Pathways

Platelet activation is a critical event in hemostasis and thrombosis. Thrombin is the most potent physiological activator of platelets, inducing a cascade of responses including shape change, granule secretion, and aggregation.

PPACK, as a specific and irreversible inhibitor of thrombin, is an essential tool for studying thrombin-mediated platelet activation. capes.gov.br By using PPACK, researchers can distinguish between thrombin-dependent and thrombin-independent platelet responses. For example, in studies of tumor cell-induced platelet aggregation (TCIPA), the inhibition of aggregation by PPACK indicates that the mechanism involves the generation of thrombin by the cancer cells. colab.ws

Furthermore, PPACK has been used to investigate the signaling pathways downstream of thrombin receptors. It has been shown to inhibit ristocetin/von Willebrand factor (vWF)-induced platelet aggregation, suggesting a role for thrombin in this process that is independent of its direct receptor activation but dependent on its enzymatic activity. encyclopedia.pub The use of PPACK allows for the precise dissection of the signaling events that are directly attributable to the proteolytic action of thrombin on its receptors and other substrates.

Study of Enzyme-Receptor Interactions and Ligand Binding Kinetics (e.g., Thrombin-Receptor Interactions)

This compound derivatives are also employed to study the intricacies of how enzymes like thrombin interact with their receptors on the cell surface. These studies provide insights into ligand binding kinetics and the structural requirements for receptor activation.

Competition binding studies using PPACK-inactivated thrombin have revealed complexities in the thrombin-platelet interaction. Research has shown that PPACK-thrombin acts as a noncompetitive inhibitor of α-thrombin binding to platelets. frontiersin.org This suggests that α-thrombin and PPACK-thrombin may bind to different sites on the platelet surface or interact differently with the same binding site. frontiersin.org These findings indicate that the covalent modification of thrombin's active site by PPACK alters its binding characteristics, providing a valuable probe to explore the topography of the thrombin receptor complex.

Studies investigating the interaction between thrombin and its receptors, such as Protease-Activated Receptors (PARs), have benefited from the use of PPACK. For example, the activation of PAR1 involves the proteolytic cleavage of its N-terminus by thrombin. By using PPACK-inactivated thrombin, which can still bind to certain sites but cannot cleave the receptor, researchers can differentiate between binding and activation events. This has been crucial in understanding the biphasic kinetics of PAR1 and PAR4 activation by thrombin.

Applications in Disease Pathophysiology Research Preclinical Studies

Neurodegenerative and Neurological Disorder Models

Preclinical research specifically investigating the role of Phenylalanylprolylarginine in neurodegenerative and neurological disorder models is limited. However, the known mechanisms of neuroinflammation and secondary injury cascades in conditions like ischemic stroke and spinal cord injury provide a rationale for exploring compounds that can modulate inflammatory and thrombotic processes. technologynetworks.com

Currently, there is a lack of direct preclinical studies investigating the efficacy of this compound in animal models of ischemic stroke. Research in ischemic stroke models often focuses on neuroprotective agents that can mitigate the effects of excitotoxicity, oxidative stress, and inflammation which are key components of the ischemic cascade. nih.govnih.gov Given the interplay between thrombosis and ischemic stroke, compounds with antithrombotic properties are of significant interest. Future preclinical studies could explore whether derivatives of this compound, known for their anticoagulant properties, could offer neuroprotective benefits in the context of stroke. nih.govnih.gov

Neuroinflammation is a critical component in the pathophysiology of various neurodegenerative and neurological disorders. frontiersin.orgnih.govnih.gov It involves the activation of glial cells and the release of inflammatory mediators that can contribute to neuronal damage. While direct studies on this compound's effect on neuroinflammation are scarce, the known anti-inflammatory properties of some peptides suggest a potential therapeutic angle. Preclinical models of neuroinflammation, often induced by agents like lipopolysaccharide (LPS), are utilized to screen for compounds with anti-inflammatory potential. technologynetworks.compharmalegacy.com Future research could employ these models to assess the impact of this compound and its derivatives on key inflammatory pathways in the central nervous system.

Cardiovascular and Thrombotic Disorder Models

The application of this compound derivatives in preclinical models of cardiovascular and thrombotic disorders is more established, with studies focusing on their anticoagulant and antithrombotic properties.

The synthetic thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine nitrile, a derivative of this compound, has demonstrated significant antithrombotic effects in various preclinical thrombosis models in rats. nih.gov In these studies, intravenous infusion of the compound was shown to reduce or prevent the formation of both stasis-induced venous thrombi and arterial thrombi initiated by electrical-induced vessel wall damage. nih.gov Furthermore, it prolonged the occlusion time of an extracorporeal arterio-venous shunt and was effective in a model of thrombin-induced microthrombosis. nih.gov These findings highlight the potential of this compound derivatives in preventing platelet-related thrombosis.

Table 1: Effects of D-phenylalanyl-L-prolyl-L-arginine nitrile in Rat Thrombosis Models

| Thrombosis Model | Effect of D-phenylalanyl-L-prolyl-L-arginine nitrile |

|---|---|

| Stasis-induced venous thrombosis | Reduced or prevented thrombus formation |

| Electrically induced arterial thrombosis | Reduced or prevented thrombus formation |

| Extracorporeal arterio-venous shunt | Prolonged thrombotic occlusion time |

This table summarizes the findings from in vivo studies on the antithrombotic effects of a this compound derivative. nih.gov

The anticoagulant action of D-phenylalanyl-L-prolyl-L-arginine nitrile has been investigated in vitro using common hemostasis assays. nih.gov The compound caused a concentration-dependent prolongation of thrombin time, activated partial thromboplastin (B12709170) time (aPTT), and prothrombin time in human plasma. nih.gov Thrombelastography also demonstrated its influence on recalcification. nih.gov These in vitro results are consistent with the in vivo antithrombotic effects, suggesting that the mechanism of action is through the inhibition of thrombin, a key enzyme in the coagulation cascade. The ability of this compound derivatives to modulate hemostasis underscores their potential as therapeutic agents for thrombotic disorders.

Table 2: In Vitro Anticoagulant Effects of D-phenylalanyl-L-prolyl-L-arginine nitrile

| Coagulation Assay | Effect |

|---|---|

| Thrombin Time | Concentration-dependent prolongation |

| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation |

| Prothrombin Time | Concentration-dependent prolongation |

This table outlines the in vitro effects of a this compound derivative on key parameters of hemostasis. nih.gov

Compound List

| Compound Name |

|---|

| This compound |

| D-phenylalanyl-L-prolyl-L-arginine nitrile |

| phenylalanine-(D) glutamate-(D) glycine (B1666218) |

Inflammatory Response Mechanisms (e.g., Airway Inflammation)

The Phenylalanyl-prolyl-arginine sequence is integral to the design of inhibitors targeting serine proteases, a class of enzymes that plays a crucial role in the inflammatory cascade. In preclinical studies, derivatives of this tripeptide have been explored for their anti-inflammatory potential. The mechanism often involves the inhibition of proteases like plasma kallikrein, which is involved in the production of bradykinin (B550075), a potent inflammatory mediator. Excessive bradykinin can lead to increased vascular permeability and inflammation.

In the context of airway inflammation, while direct studies on this compound are lacking, the inhibition of proteases is a key area of investigation. Uncontrolled protease activity in the airways can contribute to tissue damage and persistent inflammation. Research into protease inhibitors demonstrates the potential for therapeutic intervention in inflammatory airway diseases.

Cancer Pathophysiology Research (via Calpain Inhibition)

The investigation of this compound derivatives has shown relevance in cancer research, particularly through the inhibition of calpains. ontosight.ai Calpains are a family of calcium-dependent proteases that, when dysregulated, are implicated in cancer progression, including cell migration, invasion, and apoptosis. google.com

Phenylalanyl-prolyl-arginine nitrile, a derivative of the core tripeptide, acts by inhibiting the activity of calpains. ontosight.ai This provides a valuable tool for researchers to study the biological functions of these enzymes in cancer pathophysiology. Preclinical studies with various calpain inhibitors have demonstrated that blocking calpain activity can interfere with the progression of cancer cells from the G1 to the S phase of the cell cycle, potentially synchronizing them for more effective treatment with chemotherapeutic agents. google.comgoogle.com

Table 1: Preclinical Research Findings on Calpain Inhibition in Cancer Models

| Model System | Key Findings | Implication for Cancer Pathophysiology |

| In vitro cancer cell lines | Inhibition of calpain blocks the progression of the cell cycle from G1 to S phase. google.comgoogle.com | Potential to synchronize cancer cells for enhanced chemotherapy effectiveness. |

| Animal models | Calpain inhibitors have been shown to reduce tumor growth and metastasis. | Highlights the role of calpains in tumor invasion and proliferation. |

Hereditary Angioedema Models

Hereditary Angioedema (HAE) is a genetic disorder often characterized by excessive production of bradykinin, leading to recurrent episodes of severe swelling. The plasma kallikrein-kinin system is a key pathway in the pathophysiology of HAE, with plasma kallikrein, a serine protease, being a primary target for therapeutic intervention.

The D-Phe-Pro-Arg sequence is a foundational structure for potent inhibitors of plasma kallikrein. Preclinical research has focused on derivatives like D-Phe-Pro-Arg-chloromethylketone (PPACK) to study the mechanisms of HAE. nih.gov By inhibiting plasma kallikrein, these compounds can block the excessive generation of bradykinin, thereby preventing the associated swelling. frontiersin.org

Table 2: Role of Phe-Pro-Arg Derivatives in Preclinical HAE Research

| Compound Derivative | Target Enzyme | Mechanism of Action | Relevance to HAE Models |

| D-Phe-Pro-Arg-chloromethylketone (PPACK) | Plasma Kallikrein, Thrombin | Irreversible inhibition of serine proteases. | Used as a tool to study the role of kallikrein in bradykinin production and angioedema. nih.gov |

| Oral FXIIa inhibitors based on Phe-Pro-Arg scaffold | Factor XIIa | Inhibition of an upstream activator of the kallikrein-kinin system. | Demonstrates the potential for oral therapies to prevent HAE attacks by targeting the contact system. frontiersin.org |

Hepatic Disorder Models (e.g., Non-Alcoholic Steatohepatitis)

The role of this compound in hepatic disorder models such as Non-Alcoholic Steatohepatitis (NASH) is not directly established in preclinical studies. However, inflammation is a key component in the progression of NASH to more severe liver disease. Proteases are known to be involved in inflammatory processes within the liver. Therefore, the investigation of protease inhibitors, including those based on the Phe-Pro-Arg scaffold, could be a potential area of future research in hepatic disorders.

Methodological Considerations in Research Utilizing Phenylalanylprolylarginine

In Vitro Experimental Methodologies

Phenylalanylprolylarginine derivatives, most notably D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), serve as highly specific and potent irreversible inhibitors of thrombin. nih.govnih.govthieme-connect.com This characteristic makes them invaluable tools in hematology and cardiovascular research. By effectively neutralizing thrombin activity, these compounds allow for the detailed study of cellular and molecular pathways that would otherwise be obscured by the potent and pleiotropic effects of thrombin. nih.gov Their use is fundamental in dissecting the roles of other agonists and signaling molecules in complex biological processes such as coagulation and cellular activation.

Cell Culture Systems (e.g., Endothelial Cells, Vascular Smooth Muscle Cells, Fibroblasts, Platelets)

The application of this compound derivatives is pivotal in studies involving various cell types central to vascular biology and hemostasis.

Endothelial Cells, Vascular Smooth Muscle Cells, and Fibroblasts: In studies involving these cell types, thrombin is a potent activator that can trigger a multitude of responses, including proliferation, migration, and cytokine release. The thrombin receptor, a G-protein-coupled receptor, is a key mediator of these effects. core.ac.uk To investigate the specific signaling pathways initiated by other factors (e.g., growth factors, cytokines) without the confounding influence of thrombin, researchers utilize PPACK in the cell culture medium. core.ac.uk This ensures that any observed cellular responses can be confidently attributed to the substance being investigated, providing a clearer understanding of its specific biological role.

Platelets: Platelets are highly sensitive to thrombin, which is one of the most potent activators of platelet aggregation and secretion. nih.govsci-hub.st The use of this compound chloromethyl ketone is essential in methodologies designed to study platelet function in response to other agonists like collagen or adenosine (B11128) diphosphate (B83284) (ADP). By inhibiting thrombin, PPACK allows for the precise evaluation of signaling cascades initiated by these other activators. For instance, in platelet adhesion assays, PPACK is used to prevent thrombin generation, thereby enabling the study of adhesion mediated by integrin binding to substrates like fibrinogen. nih.gov This approach has been instrumental in elucidating the outside-in signaling mechanisms of integrin αIIbβ3. nih.gov

Biochemical and Functional Assays

The specificity of this compound derivatives as inhibitors underpins their utility in a wide range of biochemical and functional assays.

The primary application of this compound in enzymatic assays is the inhibition of serine proteases, particularly thrombin and other related coagulation factors.

Thrombin and Prothrombinase Inhibition: PPACK is widely used to inhibit thrombin in plasma and purified systems, which is necessary for accurately measuring the activity of other components of the coagulation cascade. thieme-connect.com A modified version of the compound, active site-labeled prothrombin (FPR-ProT), has been developed to act as a competitive inhibitor of the prothrombinase complex. nih.gov Studies using FPR-ProT have provided significant insights into the kinetics of prothrombin activation, demonstrating that all domains of the modified prothrombin molecule are necessary for its inhibitory effect. nih.gov

Fibrinolytic System Assays: In the study of fibrinolysis, the presence of active thrombin can interfere with the results. PPACK is employed to inhibit thrombin, thus allowing for the accurate measurement of the activity of components like tissue-type plasminogen activator (rt-PA) and plasmin. thieme-connect.com

In platelet function testing, controlling for thrombin activity is critical.

Platelet Aggregometry: These assays measure the ability of platelets to clump together in response to various agonists. Since thrombin is a powerful aggregator, its uncontrolled generation in the test sample can mask the specific effects of weaker agonists being studied. The inclusion of PPACK ensures that the observed aggregation is solely due to the agonist added by the investigator. sci-hub.st

Flow-Chamber Assays: These systems simulate physiological blood flow to study platelet adhesion and thrombus formation on various substrates. The use of PPACK in blood perfused through these chambers is a standard procedure. It prevents thrombin generation and subsequent fibrin (B1330869) formation, allowing researchers to focus on the initial stages of platelet adhesion and aggregation mediated by receptors binding to proteins like von Willebrand factor and collagen under shear stress. nih.gov

A specialized immunoassay technique, the Colorimetric Active Site-Specific Immunoassay (CASSIA), utilizes a biotinylated derivative of this compound chloromethylketone. nih.govthieme-connect.com This method is designed to specifically measure the concentration of activated coagulation factors within complex biological mixtures like plasma or prothrombin complex concentrates.

The methodology involves the biotinylated inhibitor binding covalently to the active site of serine proteases. These inhibitor-enzyme complexes are then captured on a streptavidin-coated surface. Subsequently, specific antibodies are used to detect and quantify each individual activated factor. This technique has been successfully applied to determine the precise composition of activated factors in therapeutic concentrates. nih.govthieme-connect.com

| Activated Factor | Mean Concentration (nM) | Mean Concentration (µg/mL) |

|---|---|---|

| Factor XIa | 5.9 | 0.8 |

| Factor Xa | 46.5 | 2.1 |

| Factor IXa | 177.8 | 11.7 |

| Factor VIIa | 68.6 | 3.3 |

| Factor IIa (Thrombin) | 5.3 | 0.2 |

While this compound derivatives are not typically used to directly stimulate changes in gene or protein expression, they are critical tools for creating experimental conditions that allow for the accurate analysis of these changes in response to other stimuli.

Western Blot: This technique is used to detect and quantify specific proteins. In platelet signaling research, PPACK is used to enable the study of phosphorylation events downstream of specific receptor activation. For example, researchers have studied how platelets sense the physical properties of fibrinogen substrates by analyzing protein phosphorylation. nih.gov In these experiments, platelets are allowed to adhere to fibrinogen-coated surfaces in the presence of PPACK. The adherent platelets are then lysed, and immunoprecipitation followed by Western blotting is used to analyze the phosphorylation status of key signaling proteins like focal adhesion kinase (FAK) and spleen tyrosine kinase (Syk). nih.gov This approach revealed that the extent of phosphorylation is regulated by the physical properties of the fibrinogen matrix, a finding that would be difficult to interpret without the thrombin-inhibiting action of PPACK. nih.gov

| Experimental Condition | Key Research Finding | Methodological Role of PPACK |

|---|---|---|

| Platelet adhesion to varying densities of immobilized fibrinogen | Phosphorylation of Focal Adhesion Kinase (FAK) is inversely proportional to fibrinogen density, indicating that platelets can sense the physical properties of the substrate. | Inhibited thrombin generation to ensure that observed signaling events were a result of integrin-fibrinogen interaction and not thrombin activation. |

Techniques for Assessing Endothelial Permeability

The integrity of the endothelial barrier is crucial for vascular homeostasis, and its disruption is a key event in various pathological processes. This compound and its derivatives, such as D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK), are potent thrombin inhibitors. Thrombin is known to increase endothelial permeability; therefore, inhibiting its activity can help maintain endothelial barrier function. researchgate.netahajournals.org Several in vitro methods are employed to assess endothelial permeability and the effects of compounds like this compound.

One common technique is the Transwell permeability assay . In this system, endothelial cells are cultured on a porous membrane insert, which separates an upper and a lower chamber. This setup creates a cell monolayer that mimics the in vivo endothelial barrier. d-nb.info To measure permeability, a tracer molecule of a specific size, such as fluorescein (B123965) isothiocyanate (FITC)-dextran or horseradish peroxidase (HRP), is added to the upper chamber. d-nb.infonih.gov The rate at which this tracer passes through the endothelial monolayer into the lower chamber is quantified, providing a measure of barrier permeability. d-nb.info A reduction in the passage of the tracer in the presence of a test compound, such as a thrombin inhibitor, would indicate a protective effect on the endothelial barrier.

Another widely used method is the measurement of Transendothelial Electrical Resistance (TEER) . This technique provides a real-time, non-invasive assessment of the integrity of the endothelial cell monolayer. nih.govuib.no Endothelial cells are grown on small gold-film electrodes, and a weak electrical current is applied across the monolayer. A confluent and tightly sealed monolayer will exhibit high electrical resistance, as the flow of ions is restricted. d-nb.info Conversely, a compromised barrier with intercellular gaps will show a decrease in TEER. nih.gov This method is highly sensitive to changes in cell-cell junctions and is valuable for dynamic studies of endothelial barrier function in response to agents like thrombin and its inhibitors. uib.no

The table below summarizes these key in vitro techniques for assessing endothelial permeability.

| Technique | Principle | Common Tracers/Measurements | Key Advantages |

| Transwell Permeability Assay | Measures the passage of a tracer molecule across an endothelial cell monolayer grown on a porous membrane. | FITC-dextran, Horseradish Peroxidase (HRP) | Directly measures macromolecular flux; mimics in vivo barrier structure. |

| Transendothelial Electrical Resistance (TEER) | Measures the electrical resistance across an endothelial cell monolayer, reflecting the tightness of intercellular junctions. | Ohms (Ω) or Ohms x cm² | Real-time, non-invasive, highly sensitive to changes in barrier integrity. |

While direct studies assessing the effect of this compound on endothelial permeability using these specific assays are not extensively documented in the available literature, the known disruptive effect of thrombin on the endothelial barrier suggests that as a potent thrombin inhibitor, this compound would be expected to counteract thrombin-induced increases in permeability. researchgate.netahajournals.org

Ex Vivo and In Vivo Preclinical Research Models

Application in Animal Models for Disease Mechanism Studies

The derivative D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK) has been utilized in various preclinical animal models, primarily to investigate the role of thrombin in thrombosis. These studies have been instrumental in elucidating the mechanisms of thrombus formation and evaluating the therapeutic potential of direct thrombin inhibition.

One significant application has been in a nonhuman primate model of arterial thrombosis . In studies involving baboons with vascular grafts, the continuous intravenous infusion of PPACK was shown to effectively interrupt acute platelet-dependent thrombus formation. nih.govpnas.org This model demonstrated that PPACK could abolish the deposition of platelets on vascular grafts, prevent graft occlusion, and inhibit the in vivo release of platelet-specific proteins and fibrinopeptides, which are markers of thrombus formation. nih.govpnas.org These findings underscore the critical role of thrombin in arterial thrombosis and highlight the efficacy of its direct inhibition.

In another preclinical setting, PPACK was evaluated in a rabbit model of non-occlusive deep vein thrombosis . oipub.com This model was developed to provide a quantitative assessment of the antithrombotic activity of various inhibitors. The study demonstrated that PPACK was effective in inhibiting venous thrombosis. oipub.com

The following table summarizes the key findings from these animal model studies.

| Animal Model | Compound | Key Findings | Reference |

| Baboon (arterial thrombosis) | D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK) | Abolished vascular graft platelet deposition and occlusion; inhibited in vivo release of platelet-specific proteins. | nih.govpnas.org |

| Rabbit (deep vein thrombosis) | D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK) | Demonstrated in vivo efficacy in inhibiting venous thrombosis. | oipub.com |

These in vivo studies provide compelling evidence for the application of this compound derivatives in investigating the pathophysiology of thrombotic diseases and in the preclinical evaluation of novel antithrombotic therapies.

Evaluation of Reproducibility and Temporal Stability in Biological Matrices

The reproducibility of measurements and the stability of analytes in biological samples are critical for the reliability of research and clinical laboratory data. The choice of anticoagulant can significantly impact these factors. Studies have been conducted to evaluate the performance of D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK) in this regard, particularly concerning platelet function assays.

One study directly compared the reproducibility and temporal stability of ADP-induced platelet aggregation in platelet-rich plasma (PRP) anticoagulated with either sodium citrate (B86180) or PPACK. The results indicated that the aggregation response in PPACK-anticoagulated PRP was more stable over time compared to citrate-anticoagulated PRP. While the response in citrate-PRP declined over a period of 1 to 5 hours, the response in PPACK-PRP stored in an air-free syringe remained essentially constant. This suggests that anticoagulation with PPACK provides a more reproducible and stable aggregation response, which may more closely reflect the in vivo environment of platelets.

General principles of analyte stability in biological matrices such as blood and plasma are also relevant. The stability of a compound is influenced by factors including temperature, storage duration, and the presence of enzymes that can cause degradation. For instance, storing blood samples at 4°C is generally preferred over room temperature to minimize changes in hematological parameters over time. It is recommended that for many standard hematological tests, samples should be analyzed within 24 hours of collection to ensure the reliability of the results.

The following table summarizes the comparative stability of platelet aggregation in PRP with different anticoagulants.

| Anticoagulant | Temporal Stability of Platelet Aggregation (1-5 hours) | Reproducibility |

| D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK) | Response remained essentially constant | More reproducible aggregation response |

| Sodium Citrate | Response declined over time | Less reproducible aggregation response over time |

These findings underscore the importance of selecting an appropriate anticoagulant like PPACK to ensure the temporal stability and reproducibility of data from biological specimens, particularly for sensitive functional assays.

Comparative Studies and Analogues in Biochemical Research

Comparative Analysis with Other Protease Inhibitors

Phenylalanylprolylarginine, especially in its derivative form as D-phenylalanyl-prolyl-arginine chloromethyl ketone (PPACK), is a highly potent and specific inhibitor of certain serine proteases. Its primary target in numerous studies is thrombin, a key enzyme in the blood coagulation cascade. core.ac.ukahajournals.org A comparative analysis highlights its distinct characteristics against other widely used protease inhibitors.

Unlike broad-spectrum serine protease inhibitors such as PMSF, which also inhibits cysteine proteases, PPACK exhibits high specificity. qiagen.com It is often compared to Hirudin, a natural and highly specific direct thrombin inhibitor. researchgate.netnih.gov While both are potent thrombin inhibitors, their mechanisms and origins differ. PPACK is a synthetic tripeptide that targets the active site, whereas hirudin is a larger polypeptide originally isolated from leeches that also binds to the enzyme's exosite. ahajournals.orgresearchgate.net

In a study comparing various direct and antithrombin-dependent inhibitors, the effects of PPACK were evaluated against compounds like melagatran, inogatran, and hirudin. The study measured the inhibition of fibrinopeptide A (FPA) generation (a procoagulant effect) versus activated protein C (APC) generation (an anticoagulant effect). nih.gov All the tested agents, with the exception of hirugen, inhibited both FPA and APC generation in a dose-dependent manner. nih.gov The ratio of the 50% inhibitory concentrations (IC50) for these two activities provides a quantitative measure of the inhibitor's relative impact on procoagulant versus anticoagulant pathways mediated by thrombin. nih.gov

| Inhibitor | FPA Inhibition / APC Inhibition Ratio (based on IC50) | Inhibition Type |

|---|---|---|

| PPACK | 2.1 | Irreversible |

| Inogatran | 1.73 | Reversible |

| Melagatran | 0.85 | Reversible |

| Hirudin | 0.55 | Reversible |

| Antithrombin (AT) | 0.5 | - |

| AT-UFH | 0.65 | - |

| AT-LMWH | 3.1 | - |

The data indicate that PPACK and AT-LMWH more potently inhibit APC generation relative to FPA generation, whereas hirudin and antithrombin alone show the opposite preference. nih.gov This type of comparative analysis is crucial for selecting the appropriate inhibitor for a specific research question, depending on whether the goal is to inhibit thrombin's procoagulant activities, its anticoagulant activities, or both.

Research on Reversible versus Irreversible Tripeptide Analogues

The nature of inhibition—reversible or irreversible—is a critical determinant of an inhibitor's application in biochemical studies. This compound chloromethyl ketone (PPACK) is a classic example of an irreversible inhibitor. researchgate.netpubcompare.ai The chloromethyl ketone group is a reactive moiety that forms a stable, covalent bond with the histidine residue in the catalytic triad (B1167595) of the target serine protease, thereby permanently inactivating the enzyme. pubcompare.ai

This irreversible mechanism provides a complete and lasting shutdown of enzymatic activity, which is advantageous for studies aiming to understand the total contribution of a specific protease to a biological process. For instance, PPACK has been used to demonstrate that the proteolytic activity of thrombin is necessary for certain cellular signaling events. researchgate.net

In contrast, reversible inhibitors bind to the enzyme non-covalently, and an equilibrium exists between the bound and unbound states. carlroth.com Research on reversible tripeptide analogues has led to the development of inhibitors like melagatran. nih.gov Reversible inhibition is often preferred in therapeutic contexts and in research where a transient or controlled inhibition is desired. The development of tripeptide aldehyde inhibitors, which act as reversible covalent inhibitors, represents another area of active research. acs.org These compounds form a temporary covalent bond (a hemiacetal) with the active site serine, offering a balance between potency and reversibility. acs.org

The choice between a reversible and an irreversible analogue depends entirely on the experimental objective.

Irreversible Inhibitors (e.g., PPACK): Used for complete and permanent enzyme knockout in a system, quantifying total enzyme activity, and labeling active sites.

Reversible Inhibitors (e.g., Melagatran, Tripeptide Aldehydes): Used for studies where enzyme activity needs to be restored, for kinetic studies of enzyme mechanisms, and to mimic the dynamic nature of physiological regulation. carlroth.comacs.orgresearchgate.net

Investigation of Synergistic and Antagonistic Interactions with Other Biochemical Modulators

The biological effect of a compound like this compound can be significantly altered when used in combination with other biochemical modulators. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where one compound diminishes the effect of the other. mdpi.comarxiv.orgnih.gov

While specific studies detailing the synergistic and antagonistic interactions of this compound with a wide range of modulators are not extensively documented, the principles of pharmacodynamic interactions provide a framework for potential outcomes. mdpi.com As an irreversible inhibitor of thrombin, PPACK's interactions would primarily be on a pathway level.

Potential Synergistic Interactions: A synergistic effect could be observed if PPACK is combined with a modulator that inhibits a different step in the same pathway. For example, combining PPACK with an inhibitor of Factor Xa, the enzyme that generates thrombin, would target the coagulation cascade at two distinct points. thieme-connect.com This dual inhibition could produce a more profound anticoagulant effect than either inhibitor alone. Similarly, synergy might occur with compounds that modulate platelet function, as thrombin is a potent platelet activator. ahajournals.orgresearchgate.net

Potential Antagonistic Interactions: Antagonism could arise if PPACK is used with a substance that promotes the synthesis of new, active protease, thereby circumventing the irreversible inhibition of the existing enzyme pool. In a cellular context, if a modulator upregulates the expression of the gene for thrombin, it could counteract the inhibitory effect of PPACK over time. Antagonism can also occur when compounds compete for the same target or have opposing downstream effects. nih.gov

Understanding these potential interactions is critical for the design of robust experiments and for interpreting results from complex biological systems where multiple signaling pathways are active. nih.gov

Future Directions and Emerging Research Avenues

Identification of Novel Target Enzymes and Pathways

While thrombin remains the primary and most studied target of Phenylalanylprolylarginine, particularly its modified form PPACK, emerging research suggests its inhibitory potential may extend to other serine proteases. This opens up new therapeutic and research possibilities beyond hemostasis.

One area of investigation has identified a novel serine proteinase, named "erase," as a potential target. jneurosci.org This enzyme, found in detergent extracts of newborn calf adrenal plasma membranes, induces the collapse of retinal growth cones. jneurosci.org Notably, the inhibitory action of PPACK on "erase" suggests a role for this or similar serine proteases in neuronal guidance and development. jneurosci.org The activity of "erase" was distinguished from that of thrombin, as thrombin affects both retinal and dorsal root ganglion (DRG) growth cones equally, whereas the adrenal-derived activity is more effective at collapsing retinal growth cones. jneurosci.org Furthermore, the specific thrombin inhibitor, hirudin, does not inhibit the collapsing activity of "erase," strengthening the case for it being a distinct target for PPACK. jneurosci.org

These findings point towards a future where this compound and its analogues could be explored for applications in neuroscience, potentially in the context of nerve injury and regeneration. The identification of such novel targets is crucial for expanding the utility of this compound. Future research will likely focus on:

Proteome-wide screening: Utilizing advanced proteomic techniques to identify other potential off-target or novel enzyme interactions.

Functional validation: Characterizing the physiological and pathological relevance of inhibiting these newly identified targets.

Structural studies: Determining the crystal structure of this compound in complex with these novel enzymes to understand the basis of its inhibitory action and to guide the design of more selective inhibitors.

The exploration of novel targets for this compound is still in its early stages, but the initial findings are promising for broadening its biomedical applications.

Development of Advanced Methodologies for Inhibitor-Enzyme Kinetic Analysis

A thorough understanding of the interaction between an inhibitor and its target enzyme is fundamental for drug development and mechanistic studies. The development of advanced methodologies for kinetic analysis is providing deeper insights into these interactions, moving beyond simple measures of potency like IC50 values.

For this compound, which is often used in its irreversible inhibitor form (PPACK), advanced kinetic characterization is particularly important. Methodologies such as time-dependent inhibition (TDI) analysis can provide crucial parameters that are missed by traditional endpoint assays. assayquant.com These parameters include the rate of inactivation (k_inact) and the kinetic binding constant (K_I), which together describe the inactivation efficiency (k_inact/K_I). assayquant.com

Recent advancements in kinetic analysis include the use of:

Continuous, real-time assays: Techniques like the PhosphoSens® technology, though developed for kinases, exemplify the move towards continuous monitoring of enzyme activity. assayquant.com This approach allows for the direct observation of reaction rates and the detailed characterization of time-dependent inhibition. assayquant.com Applying similar continuous assay principles to proteases like thrombin could yield more precise kinetic data for this compound.

Specialized software for kinetic characterization: The development of user-friendly software, such as Easy Kinetics, facilitates complex kinetic analyses, including inhibition kinetics. biorxiv.org Such tools can help researchers to design experiments and analyze data more efficiently, accelerating the characterization of inhibitors like this compound. biorxiv.org

Advanced imaging techniques: Volumetric microscopy techniques, such as quantitative phase microscopy (QPM), are being used to study the dynamics of processes like platelet aggregation, where PPACK is often used as a tool. anu.edu.au These methods allow for real-time, label-free quantification of cellular and subcellular events, providing a dynamic view of the biological consequences of enzyme inhibition. anu.edu.au

Future research in this area will likely involve the adaptation and application of these advanced methodologies to systematically characterize the kinetics of this compound and its derivatives with both known and novel targets. This will enable a more complete understanding of its mechanism of action and facilitate the design of next-generation inhibitors with optimized kinetic profiles.

Broader Applications in Mechanistic Disease Modeling and Systems Biology Research

The integration of experimental data into computational models is a hallmark of mechanistic disease modeling and systems biology. These approaches aim to understand the complex interplay of biological components and predict the behavior of entire systems, such as signaling pathways or metabolic networks. wellcomeconnectingscience.orgnih.gov this compound, as a well-characterized inhibitor of a key enzyme in the coagulation cascade, has significant potential for use in these fields.

Mechanistic Disease Modeling:

Computational models are increasingly used to simulate disease progression and test therapeutic strategies in silico. numberanalytics.com For diseases involving aberrant coagulation, such as thrombosis or disseminated intravascular coagulation, this compound can serve as a valuable tool. By incorporating the known kinetic parameters of its interaction with thrombin into computational models of the coagulation network, researchers can:

Simulate therapeutic interventions: Model the effects of inhibiting thrombin on clot formation and dissolution under various physiological and pathological conditions.

Identify critical network nodes: Use the model to predict how the inhibition of thrombin by this compound affects other parts of the coagulation cascade and related pathways.

Personalize treatment strategies: In the future, patient-specific data could be integrated into these models to predict individual responses to anticoagulants like this compound. numberanalytics.com

Systems Biology Research:

Systems biology takes a holistic view of biological systems, integrating data from genomics, proteomics, and metabolomics to construct comprehensive models. uct.ac.za this compound can be used as a specific chemical probe to perturb the coagulation system, allowing researchers to study the systems-level response. For example:

Perturbation studies: By treating cells or organisms with this compound and measuring the subsequent changes in the proteome or metabolome, researchers can uncover previously unknown connections between the coagulation system and other biological processes.

Network reconstruction: The data from such perturbation studies can be used to refine and validate computational models of cellular networks, leading to a more accurate understanding of their structure and dynamics. ucsf.edu

Drug target discovery: A systems-level understanding of the effects of this compound could reveal new potential drug targets within the coagulation network or in connected pathways.

The application of this compound in mechanistic disease modeling and systems biology is an emerging area with the potential to significantly advance our understanding of complex diseases and aid in the development of novel therapeutic strategies.

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity of phenylalanylprolylarginine in synthetic or isolated samples?

- Methodological Answer : Combine spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) for cross-validation. For novel compounds, provide full characterization data (e.g., mass spectrometry, elemental analysis) and compare with literature values for known analogs. Ensure purity is confirmed via melting point analysis or HPLC retention times. Experimental protocols must be detailed to enable replication .

Q. What experimental design considerations are critical for studying this compound’s stability under physiological conditions?

- Methodological Answer : Use buffer systems mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Employ stability-indicating assays (e.g., LC-MS) to monitor degradation products over time. Include controls for oxidation, hydrolysis, and enzymatic degradation. Document environmental variables (e.g., light exposure) to ensure reproducibility .

Q. How should researchers address contradictory data in bioactivity assays for this compound?

- Methodological Answer : Re-evaluate assay conditions (e.g., cell line specificity, concentration ranges, and incubation times). Perform dose-response curves and statistical tests (e.g., ANOVA with post-hoc analysis) to identify outliers. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Transparently report limitations in the discussion section .

Advanced Research Questions

Q. What strategies optimize computational modeling of this compound’s interaction with target receptors?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (e.g., GROMACS) to account for flexibility and solvation effects. Validate models against experimental binding data (e.g., IC50 values). Apply free-energy perturbation methods to improve accuracy. Ensure force field parameters are compatible with peptidic systems .

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing ethical concerns?

- Methodological Answer : Adopt the 3Rs framework (Replacement, Reduction, Refinement) by using lower organisms (e.g., zebrafish) for preliminary screens. For mammalian studies, use microsampling techniques to reduce animal numbers. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate data across species. Follow NIH guidelines for preclinical reporting to ensure ethical compliance .

Q. What statistical approaches resolve variability in high-throughput screening data for this compound derivatives?

- Methodological Answer : Normalize data using Z-scores or plate-wise controls to correct batch effects. Apply machine learning algorithms (e.g., random forests) to identify confounding variables. Use false discovery rate (FDR) correction for multiple comparisons. Replicate hits in secondary assays with independent synthesis batches .

Data Management and Reproducibility

Q. How should researchers archive raw data from this compound experiments to facilitate reuse?

- Methodological Answer : Store datasets in FAIR-aligned repositories (e.g., Zenodo, ChEMBL) with metadata detailing experimental conditions (e.g., instrument settings, software versions). Include raw spectra, chromatograms, and statistical scripts. Reference datasets in publications using persistent identifiers (DOIs) .

Q. What frameworks ensure rigor in validating this compound’s mechanism of action across interdisciplinary teams?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research objectives. Use collaborative platforms (e.g., electronic lab notebooks) for real-time data sharing. Establish blinded analysis protocols to reduce bias. Conduct peer reviews of experimental designs before execution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.